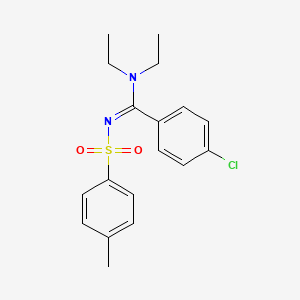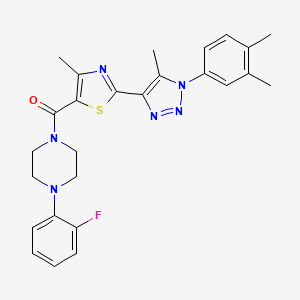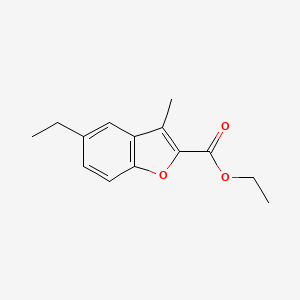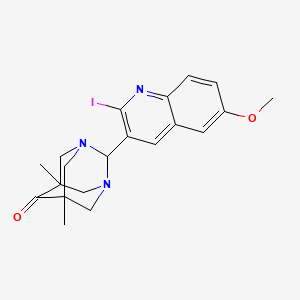
(E)-4-chloro-N,N-diethyl-N'-tosylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group at the 4th position of the benzene ring, diethyl groups attached to the nitrogen atoms, and a tosyl group attached to the imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzonitrile, diethylamine, and p-toluenesulfonyl chloride.
Formation of Benzimidamide: The first step involves the reaction of 4-chlorobenzonitrile with diethylamine under suitable conditions to form the corresponding benzimidamide intermediate.
Tosylation: The benzimidamide intermediate is then subjected to tosylation using p-toluenesulfonyl chloride in the presence of a base, such as triethylamine, to yield (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide.
Industrial Production Methods
Industrial production of (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidamide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted benzimidamides.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of benzimidamide and p-toluenesulfonic acid.
Scientific Research Applications
(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-diethylbenzimidamide: Lacks the tosyl group, which may affect its reactivity and biological activity.
N,N-diethyl-N’-tosylbenzimidamide: Lacks the chloro group, which may influence its chemical properties and applications.
4-chloro-N,N-dimethyl-N’-tosylbenzimidamide: Contains dimethyl groups instead of diethyl groups, which may alter its steric and electronic properties.
Uniqueness
(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide is unique due to the presence of both the chloro and tosyl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N,N-diethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-4-21(5-2)18(15-8-10-16(19)11-9-15)20-24(22,23)17-12-6-14(3)7-13-17/h6-13H,4-5H2,1-3H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRNQVPWTWKJOC-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)


![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)
![ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2971147.png)


![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)
![2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2971155.png)
![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2971160.png)

